![molecular formula C17H11NO2 B14012002 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- CAS No. 68452-38-0](/img/structure/B14012002.png)
1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-: is a complex organic compound belonging to the class of heterocyclic aromatic compounds It is characterized by a fused ring system that includes both benzene and carbazole units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents such as halogens or nitro groups can be introduced into the aromatic ring system using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of advanced materials, including polymers and composites. Its unique structural properties contribute to the development of high-performance materials with specific mechanical and electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- involves its interaction with molecular targets within biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
1H-Benzo[a]carbazole: A parent compound with similar structural features but lacking the methyl and dione functionalities.
Carbazole: A simpler compound with a single carbazole unit, used as a precursor in the synthesis of more complex derivatives.
Benzo[a]pyrene: A polycyclic aromatic hydrocarbon with structural similarities but different chemical properties and applications.
Uniqueness: 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- stands out due to its unique combination of structural features, including the fused ring system and specific functional groups
Propiedades
Número CAS |
68452-38-0 |
|---|---|
Fórmula molecular |
C17H11NO2 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
11-methylbenzo[a]carbazole-1,4-dione |
InChI |
InChI=1S/C17H11NO2/c1-18-13-5-3-2-4-10(13)11-6-7-12-14(19)8-9-15(20)16(12)17(11)18/h2-9H,1H3 |
Clave InChI |
IUPDQKLAXUTBLE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


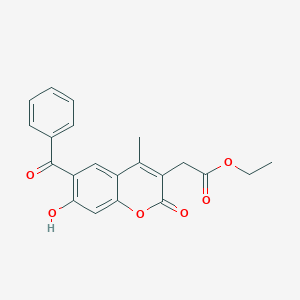
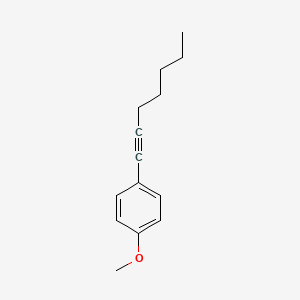
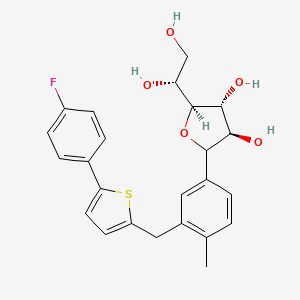
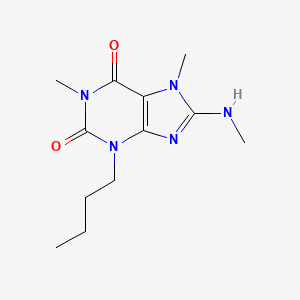
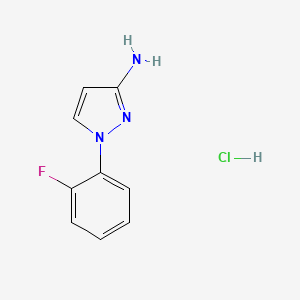
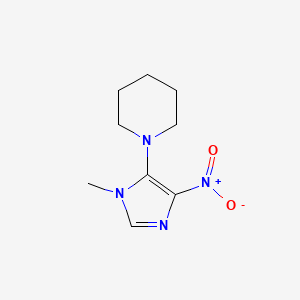

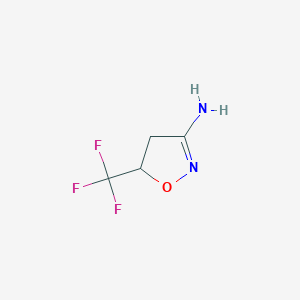
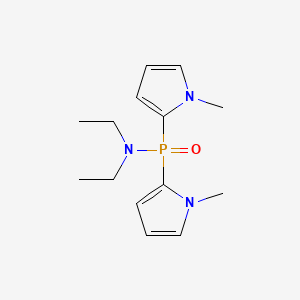
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
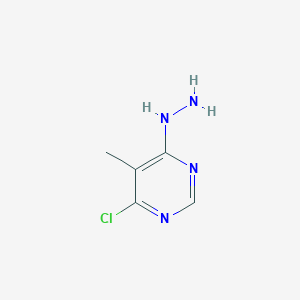
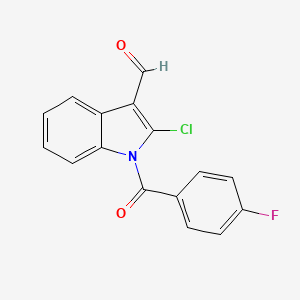
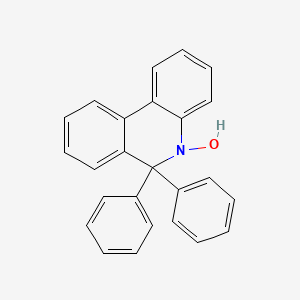
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)
